molecular formula C31H54O5 B14461902 Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate CAS No. 65838-04-2

Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate

Cat. No.: B14461902
CAS No.: 65838-04-2
M. Wt: 506.8 g/mol
InChI Key: UTJGSRWEFSGXND-UHFFFAOYSA-N
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Description

Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate is an organic compound with a complex structure It is characterized by the presence of dioctyl groups and a cyclopentane ring substituted with hex-1-en-1-yl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate typically involves the esterification of appropriate precursors. One common method involves the reaction of dioctyl alcohol with 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a plasticizer in the production of flexible PVC and other polymers.

Mechanism of Action

The mechanism of action of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A similar compound used as a plasticizer with a different structural framework.

    Bis(2-ethylhexyl) phthalate: Another plasticizer with similar applications but different chemical properties.

Uniqueness

Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

65838-04-2

Molecular Formula

C31H54O5

Molecular Weight

506.8 g/mol

IUPAC Name

octyl 2-[4-hex-1-enyl-3-(2-octoxy-2-oxoethyl)-2-oxocyclopentyl]acetate

InChI

InChI=1S/C31H54O5/c1-4-7-10-13-15-18-21-35-29(32)24-27-23-26(20-17-12-9-6-3)28(31(27)34)25-30(33)36-22-19-16-14-11-8-5-2/h17,20,26-28H,4-16,18-19,21-25H2,1-3H3

InChI Key

UTJGSRWEFSGXND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC1CC(C(C1=O)CC(=O)OCCCCCCCC)C=CCCCC

Origin of Product

United States

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